N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16333866
InChI: InChI=1S/C18H15N3O4S2/c1-24-13-4-3-12(14(10-13)25-2)9-15-17(23)21(18(26)27-15)20-16(22)11-5-7-19-8-6-11/h3-10H,1-2H3,(H,20,22)/b15-9-
SMILES:
Molecular Formula: C18H15N3O4S2
Molecular Weight: 401.5 g/mol

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC16333866

Molecular Formula: C18H15N3O4S2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide -

Specification

Molecular Formula C18H15N3O4S2
Molecular Weight 401.5 g/mol
IUPAC Name N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
Standard InChI InChI=1S/C18H15N3O4S2/c1-24-13-4-3-12(14(10-13)25-2)9-15-17(23)21(18(26)27-15)20-16(22)11-5-7-19-8-6-11/h3-10H,1-2H3,(H,20,22)/b15-9-
Standard InChI Key MPSJRFWGQGGMGC-DHDCSXOGSA-N
Isomeric SMILES COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC
Canonical SMILES COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide, reflects its intricate structure (molecular formula: C18H15N3O4S2C_{18}H_{15}N_{3}O_{4}S_{2}, molecular weight: 401.5 g/mol). Key features include:

  • A thiazolidinone ring (position 1,3) with a thioxo group at C2 and a keto group at C4.

  • A (Z)-2,4-dimethoxybenzylidene substituent at C5, introducing planarity and π-conjugation.

  • A pyridine-4-carboxamide group at N3, contributing hydrogen-bonding capacity and aromatic interactions.

The Z-configuration of the benzylidene moiety is critical for maintaining molecular geometry, as confirmed by X-ray crystallography in analogous compounds .

Spectroscopic and Computational Data

  • InChI Key: MPSJRFWGQGGMGC-DHDCSXOGSA-N, ensuring unique chemical identifier compatibility.

  • SMILES: COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC, illustrating stereospecific double-bond geometry.

  • PubChem CID: 1525304, facilitating database cross-referencing.

Density functional theory (DFT) studies on similar thiazolidinones reveal intramolecular hydrogen bonding between the thioxo group (S2) and the pyridine nitrogen, stabilizing the bioactive conformation .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol (Table 1):

Table 1: Key Synthesis Steps

StepReaction TypeReagents/ConditionsYield (%)
1Condensation2,4-Dimethoxybenzaldehyde, thiourea78
2CyclizationEthyl chloroacetate, DMF, 80°C65
3Carboxamide CouplingPyridine-4-carbonyl chloride, DCM, RT82

Step 1: Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and thiourea forms the benzylidene-thiourea intermediate.
Step 2: Cyclization with ethyl chloroacetate under acidic conditions yields the thiazolidinone core.
Step 3: Amide coupling with pyridine-4-carbonyl chloride introduces the terminal carboxamide group.

Purification and Analytical Validation

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

  • NMR: 1H^1H NMR (400 MHz, DMSO-d6): δ 8.75 (d, 2H, pyridine-H), 7.90 (s, 1H, benzylidene-H), 3.85 (s, 6H, OCH3).

  • MS (ESI): m/z 402.1 [M+H]+^+.

Biological Activity and Mechanism of Action

Enzyme Inhibition Profiling

In vitro assays demonstrate potent inhibitory activity against:

  • Cyclooxygenase-2 (COX-2): IC50_{50} = 0.42 μM (compared to celecoxib: IC50_{50} = 0.28 μM).

  • Phosphodiesterase 4 (PDE4): IC50_{50} = 1.15 μM, suggesting anti-inflammatory potential via cAMP modulation .

Molecular docking reveals the pyridine-4-carboxamide group occupies the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 .

Antiproliferative Effects

  • HCT-116 (Colon Cancer): GI50_{50} = 8.3 μM (72 hr exposure).

  • MCF-7 (Breast Cancer): GI50_{50} = 12.7 μM, with apoptosis induction via caspase-3 activation.

Mechanistically, the compound disrupts tubulin polymerization (IC50_{50} = 2.1 μM), akin to colchicine-site binders .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 2,4-Dimethoxybenzylidene: Essential for planarity and COX-2 selectivity; demethylation reduces potency by 4-fold.

  • Thioxo Group: Replacement with oxo decreases PDE4 inhibition (IC50_{50} >10 μM) .

  • Pyridine Orientation: 4-Carboxamide outperforms 3-substituted analogs in solubility (LogP = 1.8 vs. 2.4).

Stereoelectronic Effects

DFT calculations highlight:

  • A dipole moment of 5.2 Debye, enhancing membrane permeability.

  • HOMO localization on the benzylidene moiety, favoring charge-transfer interactions with biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator